molecular formula C12H20N2O3S2 B2501510 1-Cyclohexanecarbonyl-3-(1,1-dioxo-1lambda6-thiolan-3-yl)thiourea CAS No. 431895-34-0

1-Cyclohexanecarbonyl-3-(1,1-dioxo-1lambda6-thiolan-3-yl)thiourea

Cat. No.: B2501510
CAS No.: 431895-34-0
M. Wt: 304.42
InChI Key: FFQAHLPBLNHMKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Cyclohexanecarbonyl-3-(1,1-dioxo-1lambda6-thiolan-3-yl)thiourea is a synthetic thiourea derivative offered for research purposes. Thiourea derivatives are recognized in medicinal chemistry as privileged structures due to their diverse biological activities and ability to form stable hydrogen bonds with enzymatic targets . This compound features a cyclohexanecarbonyl group and a tetrahydrothiophene-1,1-dioxide (sulfolane) moiety, a structural combination that may influence its physicochemical properties and bioactivity. Researchers are investigating such thiourea derivatives across a broad spectrum of biological applications. Literature indicates that thiourea derivatives possess significant antibacterial activity against a range of Gram-positive and Gram-negative bacteria . Furthermore, they are widely studied for their potential anticancer properties ; specific substituted thiourea analogs have demonstrated potent cytotoxic activity against human colon, prostate, and leukemia cancer cell lines, in some cases exhibiting favorable selectivity over normal cells and acting through the induction of apoptosis (programmed cell death) . The versatility of the thiourea scaffold also extends to other research areas, including antioxidant and anti-inflammatory studies . This product is provided For Research Use Only and is strictly not intended for diagnostic, therapeutic, or personal use. Researchers are encouraged to consult the scientific literature for detailed protocols on the handling and application of thiourea derivatives in their specific experimental systems.

Properties

IUPAC Name

N-[(1,1-dioxothiolan-3-yl)carbamothioyl]cyclohexanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N2O3S2/c15-11(9-4-2-1-3-5-9)14-12(18)13-10-6-7-19(16,17)8-10/h9-10H,1-8H2,(H2,13,14,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFQAHLPBLNHMKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(=O)NC(=S)NC2CCS(=O)(=O)C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-Cyclohexanecarbonyl-3-(1,1-dioxo-1lambda6-thiolan-3-yl)thiourea typically involves the reaction of cyclohexanecarbonyl chloride with 3-(1,1-dioxo-1lambda6-thiolan-3-yl)thiourea under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of automated reactors and continuous flow systems to ensure consistent production.

Chemical Reactions Analysis

1-Cyclohexanecarbonyl-3-(1,1-dioxo-1lambda6-thiolan-3-yl)thiourea undergoes various chemical reactions, including:

    Oxidation: The thiolane ring with a sulfone group can undergo further oxidation to form sulfoxides or sulfones.

    Reduction: The thiourea group can be reduced to form corresponding amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the thiourea group is replaced by other nucleophiles.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-Cyclohexanecarbonyl-3-(1,1-dioxo-1lambda6-thiolan-3-yl)thiourea has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of other complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 1-Cyclohexanecarbonyl-3-(1,1-dioxo-1lambda6-thiolan-3-yl)thiourea involves its interaction with specific molecular targets and pathways. The thiourea group can form hydrogen bonds with biological molecules, affecting their function. The compound may also interact with enzymes, inhibiting their activity and leading to various biological effects.

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Physicochemical Properties

Compound Name Molecular Formula Molecular Weight Key Substituents Solubility Biological Activity/Application Source
1-Cyclohexanecarbonyl-3-(1,1-dioxo-1λ⁶-thiolan-3-yl)thiourea C₁₂H₁₈N₂O₃S₂ 302.41* Cyclohexanecarbonyl, dioxothiolan Likely low (predicted) Not reported (potential drug delivery) Inferred
2-Chloro-N-Cyclohexyl-N-(1,1-dioxo-1λ⁶-thiolan-3-yl)acetamide C₁₂H₂₀ClNO₃S 293.81 Chloroacetamide, cyclohexyl Chloroform, methanol, DMSO (slight) Research chemical
Phenyl-substituted thiourea analogue (14e) C₈H₈N₂O₂S₂ 228.29 Phenyl, dioxothiolan Not reported 49.7% activity (specific assay)
Amino acid-modified thiourea (M1/M2) Variable ~250–300 Amino acid moieties Enhanced hydrophilicity High anti-amoebic activity
3-(1,1-dioxo-1λ⁶-thiolan-3-yl)-1-{[1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl]methyl}urea C₁₂H₁₅N₅O₃S₂ 341.40 Urea backbone, thiophen-triazole Not reported Not reported (structural analogue)

*Calculated based on molecular formula.

Thiourea vs. Urea Analogues

  • Phenyl Substituents : Urea analogues (e.g., 13b) with phenyl groups exhibit higher activity (76.3%) compared to thiourea analogues (14e: 49.7%) in unspecified assays, suggesting the oxygen in urea may enhance target interactions .
  • Amino Acid Modifications: Thiourea derivatives conjugated with amino acids (M1/M2) show improved anti-amoebic activity, attributed to increased hydrophilicity and receptor selectivity .

Cyclohexane-Based Analogues

  • The acetamide derivative () shares the cyclohexyl and dioxothiolan groups but lacks the thiourea backbone. Its solubility in aprotic solvents (chloroform, DMSO) suggests moderate lipophilicity, contrasting with the target compound’s predicted lower solubility due to the thiourea’s polar sulfur atoms .

Physicochemical and Pharmacokinetic Considerations

  • Polar Surface Area (PSA) : The sulfone (dioxothiolan) and thiourea groups contribute to a high PSA, likely exceeding 140 Ų, which could limit membrane permeability .

Biological Activity

1-Cyclohexanecarbonyl-3-(1,1-dioxo-1lambda6-thiolan-3-yl)thiourea is a compound that has garnered attention for its potential biological activities, particularly in the context of cytotoxicity and its effects on various cancer cell lines. This article reviews the current understanding of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be characterized by its unique structure, which includes a cyclohexanecarbonyl group and a thiourea moiety attached to a dioxothiolan ring. Its IUPAC name is this compound, and it has the following chemical formula: C₉H₁₃N₂O₂S₂.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions starting from readily available precursors. The process may include:

  • Formation of the thiourea backbone.
  • Introduction of the cyclohexanecarbonyl group.
  • Functionalization of the thiolan ring to achieve the desired dioxo configuration.

Cytotoxicity

Recent studies have indicated that compounds with similar structures exhibit notable cytotoxic effects against various cancer cell lines. For instance, derivatives containing thiourea and thiolane functionalities have shown significant activity against human cancer cells such as MCF-7 (breast cancer) and HeLa (cervical cancer) cell lines.

Table 1: Cytotoxic Activity of Related Compounds

Compound NameCell LineIC₅₀ (μM)Mechanism of Action
Compound AMCF-729Inhibition of nucleic acid synthesis
Compound BHeLa35Induction of apoptosis
This compoundTBDTBDTBD

The biological activity of thioureas often involves:

  • Interference with nucleic acid biosynthesis : Compounds may disrupt DNA replication and RNA transcription processes.
  • Induction of oxidative stress : This can lead to apoptosis in cancer cells.
  • Inhibition of key enzymes : Some studies suggest that these compounds may inhibit enzymes involved in cell proliferation.

Case Studies

A study published in Research in Pharmaceutical Sciences evaluated a series of thiourea derivatives for their cytotoxic properties. The results indicated that modifications to the thiourea structure significantly influenced biological activity. The most potent derivatives demonstrated IC₅₀ values comparable to established chemotherapeutic agents .

Another investigation focused on the structure-activity relationship (SAR) among various thiourea derivatives revealed that lipophilicity and electronic properties play crucial roles in enhancing cytotoxicity against cancer cell lines .

Q & A

Q. What are the optimal synthetic routes for 1-cyclohexanecarbonyl-3-(1,1-dioxo-1λ⁶-thiolan-3-yl)thiourea, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves coupling a cyclohexanecarbonyl chloride derivative with a thiolan-3-yl thiourea precursor. A two-step approach is recommended:

Intermediate preparation : React 1,1-dioxo-thiolan-3-amine with thiophosgene or ammonium thiocyanate to form the thiourea backbone .

Acylation : Treat the intermediate with cyclohexanecarbonyl chloride in anhydrous acetone or THF under nitrogen, refluxing for 4–6 hours.
Optimization Tips :

  • Use dry solvents to avoid hydrolysis of acyl chloride.
  • Monitor reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane 3:7).
  • Purify via column chromatography (silica gel, gradient elution) .

Q. What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer: Key techniques include:

  • FTIR : Confirm thiourea C=S stretch (~1250 cm⁻¹) and sulfone S=O stretches (~1150–1300 cm⁻¹) .
  • NMR :
    • ¹H NMR : Identify cyclohexyl protons (δ 1.2–2.1 ppm) and thiolan ring protons (δ 3.5–4.5 ppm).
    • ¹³C NMR : Detect thiourea carbonyl (δ ~180 ppm) and sulfone carbons (δ ~50–60 ppm) .
  • Mass Spectrometry : ESI-MS to verify molecular ion [M+H]⁺ and fragmentation patterns .

Q. How does the sulfone group in the thiolan moiety influence reactivity?

Methodological Answer: The 1,1-dioxo (sulfone) group increases electrophilicity at the thiolan sulfur, enhancing susceptibility to nucleophilic substitution. This can be tested by:

  • Kinetic Studies : Compare reaction rates with non-sulfone analogs (e.g., thiolan vs. thiolane-1-oxide).
  • DFT Calculations : Analyze electron density maps to identify reactive sites .

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in proposed tautomeric forms of the thiourea moiety?

Methodological Answer: Single-crystal X-ray diffraction is definitive:

  • Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K.
  • Analysis : Measure dihedral angles between the cyclohexanecarbonyl and thiolan groups to confirm planarity (expected: <10° deviation).
  • Comparison : Contrast with Hirshfeld surface plots of similar 1-acyl thioureas to assess hydrogen-bonding preferences (e.g., N–H···O vs. N–H···S interactions) .

Q. What strategies are effective for analyzing bioactivity data inconsistencies across in vitro assays?

Methodological Answer:

  • Dose-Response Curves : Use nonlinear regression to calculate IC₅₀ values; compare slopes for mechanistic insights (e.g., competitive vs. noncompetitive inhibition).
  • Control Experiments : Test metabolite stability (e.g., HPLC monitoring at 254 nm) to rule out degradation artifacts .
  • Structural Analog Screening : Compare activity of derivatives lacking the sulfone group to isolate functional group contributions .

Q. How can computational modeling predict interaction mechanisms with biological targets?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina with protein targets (e.g., kinases or GPCRs). Parameterize the sulfone group’s partial charges using DFT (B3LYP/6-31G*).
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability (RMSD <2.0 Å acceptable) .
  • Pharmacophore Mapping : Highlight hydrogen-bond acceptors (sulfone oxygens) and hydrophobic regions (cyclohexyl group) as critical features .

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